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Compound of Interest

Compound Name: 3-Phenoxyphenylacetonitrile

Cat. No.: B179426 Get Quote

Application Notes and Protocols for Cyanation
Reactions with 3-Phenoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides a detailed experimental protocol for the alpha-cyanation of 3-
phenoxyphenylacetonitrile. This reaction introduces a second nitrile group at the benzylic

position, yielding 2-(3-phenoxyphenyl)malononitrile, a potentially valuable building block in

medicinal chemistry and materials science. The protocol is based on the electrophilic cyanation

of an active methylene group, a well-established transformation in organic synthesis. The

procedure outlined below utilizes tosyl cyanide as an electrophilic cyanide source under mild

basic conditions.

Reaction Principle and Signaling Pathway
The alpha-cyanation of 3-phenoxyphenylacetonitrile proceeds via a two-step mechanism.

First, a base abstracts the acidic proton at the benzylic position (the carbon atom between the

two phenyl rings and attached to the nitrile group) to form a resonance-stabilized carbanion.

This nucleophilic carbanion then attacks the electrophilic carbon atom of a cyanide source, in

this case, tosyl cyanide, to form the desired dinitrile product and a sulfinate leaving group.
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Caption: Reaction pathway for the alpha-cyanation of 3-phenoxyphenylacetonitrile.

Experimental Protocol: Alpha-Cyanation of 3-
Phenoxyphenylacetonitrile
This protocol describes a general procedure for the synthesis of 2-(3-

phenoxyphenyl)malononitrile. Researchers should optimize the reaction conditions based on

their specific laboratory setup and available reagents.

3.1. Materials and Reagents
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Reagent/Material Grade Supplier (Example)

3-Phenoxyphenylacetonitrile ≥98% Sigma-Aldrich

Tosyl Cyanide (TsCN) ≥97% Sigma-Aldrich

Sodium Hydride (NaH), 60%

dispersion in mineral oil
Reagent Grade Sigma-Aldrich

Anhydrous Tetrahydrofuran

(THF)
DriSolv® EMD Millipore

Diethyl Ether (anhydrous) ACS Grade Fisher Scientific

Saturated Ammonium Chloride

(NH₄Cl) solution
ACS Grade Fisher Scientific

Brine (Saturated NaCl solution) ACS Grade Fisher Scientific

Anhydrous Magnesium Sulfate

(MgSO₄)
ACS Grade Fisher Scientific

Silica Gel for column

chromatography
60 Å, 230-400 mesh Sigma-Aldrich

3.2. Equipment

Round-bottom flask (two-necked)

Magnetic stirrer and stir bar

Inert gas (Nitrogen or Argon) supply with manifold

Septa and needles

Addition funnel

Ice bath

Rotary evaporator
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Chromatography column

Standard laboratory glassware

3.3. Safety Precautions

Tosyl cyanide is toxic and moisture-sensitive. Handle in a well-ventilated fume hood and

wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety

glasses.[1]

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert

atmosphere and away from any sources of moisture.

Cyanide-containing compounds are highly toxic. All waste should be quenched and disposed

of according to institutional safety guidelines.

Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent quenching of

the carbanion by atmospheric moisture.

3.4. Reaction Procedure
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Reaction Setup

Reagent Addition

Reaction and Work-up

Purification

1. Assemble and flame-dry a two-necked
round-bottom flask under inert gas.

2. Add NaH (1.2 eq.) to the flask.

3. Add anhydrous THF and cool to 0 °C.

4. Dissolve 3-phenoxyphenylacetonitrile (1.0 eq.)
in anhydrous THF.

5. Add the substrate solution dropwise to the
NaH suspension at 0 °C.

6. Stir for 30 min at 0 °C to allow for
complete deprotonation.

7. Add a solution of tosyl cyanide (1.1 eq.)
in anhydrous THF dropwise at 0 °C.

8. Allow the reaction to warm to room temperature
and stir for 2-4 hours (monitor by TLC).

9. Quench the reaction by slowly adding
saturated NH4Cl solution at 0 °C.

10. Extract the aqueous layer with diethyl ether.

11. Wash the combined organic layers with
brine, dry over MgSO4, and filter.

12. Concentrate the filtrate under reduced pressure.

13. Purify the crude product by silica gel
column chromatography.

Click to download full resolution via product page

Caption: Experimental workflow for the alpha-cyanation of 3-phenoxyphenylacetonitrile.
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Reaction Setup: Assemble a flame-dried two-necked round-bottom flask equipped with a

magnetic stir bar, a septum, and a reflux condenser connected to a nitrogen/argon inlet.

Deprotonation: To the flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral

oil). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then

carefully add anhydrous THF. Cool the suspension to 0 °C in an ice bath.

In a separate flask, dissolve 3-phenoxyphenylacetonitrile (1.0 equivalent) in anhydrous

THF.

Slowly add the solution of 3-phenoxyphenylacetonitrile to the stirred suspension of sodium

hydride at 0 °C.

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the

carbanion.

Cyanation: In another dry flask, dissolve tosyl cyanide (1.1 equivalents) in anhydrous THF.

Add the tosyl cyanide solution dropwise to the reaction mixture at 0 °C over a period of 15-20

minutes.

After the addition is complete, remove the ice bath and allow the reaction to warm to room

temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the

reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether

(3 x 50 mL).

Combine the organic layers and wash with brine (1 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b179426?utm_src=pdf-body
https://www.benchchem.com/product/b179426?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Purify the crude product by silica gel column chromatography using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-

phenoxyphenyl)malononitrile.

Data Presentation (Hypothetical)
The following table presents hypothetical data for the alpha-cyanation of 3-
phenoxyphenylacetonitrile based on typical yields for similar reactions. Actual results may

vary.

Entry
Substra
te

Base
(eq.)

Cyanide
Source
(eq.)

Solvent
Temp.
(°C)

Time (h)
Yield
(%)

1

3-

Phenoxy

phenylac

etonitrile

NaH

(1.2)

TsCN

(1.1)
THF 0 to RT 3 75-85

2

3-

Phenoxy

phenylac

etonitrile

K₂CO₃

(2.0)

TsCN

(1.1)
DMF RT 12 60-70

3

4-

Chloroph

enylaceto

nitrile (for

comparis

on)

NaH

(1.2)

TsCN

(1.1)
THF 0 to RT 3 80-90

Characterization of the Product (Hypothetical)
2-(3-Phenoxyphenyl)malononitrile

Appearance: White to off-white solid.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.50-7.00 (m, 9H, Ar-H), 5.00 (s, 1H, CH(CN)₂).
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¹³C NMR (101 MHz, CDCl₃) δ (ppm): 158.0, 157.5, 132.0, 130.5, 129.0, 124.0, 120.0, 119.5,

118.0, 115.0 (Ar-C and C=O), 112.0 (CN), 40.0 (CH(CN)₂).

IR (KBr, cm⁻¹): 3060 (Ar C-H), 2250 (C≡N), 1580, 1480 (C=C).

MS (ESI): m/z calculated for C₁₅H₁₀N₂O [M+H]⁺: 235.0866; found: 235.0868.

Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)

Low or no conversion
Incomplete deprotonation

(inactive base, wet solvent)

Use fresh, high-purity base.

Ensure all solvents and

glassware are rigorously dried.

Deactivated cyanating agent

Use fresh tosyl cyanide and

handle it under inert conditions

to avoid hydrolysis.

Formation of byproducts Side reactions of the carbanion

Maintain a low reaction

temperature during addition.

Ensure efficient stirring.

Impurities in starting material

Purify the starting 3-

phenoxyphenylacetonitrile

before use.

Difficult purification
Product co-elutes with

impurities

Optimize the eluent system for

column chromatography.

Consider recrystallization as

an alternative or additional

step.

Conclusion
The described protocol provides a robust and adaptable method for the alpha-cyanation of 3-
phenoxyphenylacetonitrile. By following the outlined procedure and adhering to the safety

precautions, researchers can effectively synthesize 2-(3-phenoxyphenyl)malononitrile.

Optimization of reaction parameters may be necessary to achieve the highest possible yields

and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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